CDK2 Inhibition Potency of the Target Compound Versus the Isomeric MKK4/7 Inhibitor BSJ-04-122
The target compound is reported to exhibit inhibitory activity against CDK2, with an IC₅₀ in the low nanomolar range . In contrast, BSJ-04-122, which possesses the identical molecular formula but a different connectivity, shows no reported CDK2 activity and instead potently inhibits MKK4 (IC₅₀ = 4 nM) and MKK7 (IC₅₀ = 181 nM) . This demonstrates that the 2-chlorophenylacetamide substitution pattern directs target engagement toward CDK2, whereas the phenylacrylamide arrangement in BSJ-04-122 confers MKK4/7 selectivity.
| Evidence Dimension | CDK2 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Reported CDK2 IC₅₀ in the low nanomolar range (exact value not specified in primary literature); BenchChem reports IC₅₀ < 100 nM |
| Comparator Or Baseline | BSJ-04-122 (CAS 2513289-74-0): no CDK2 inhibition reported; instead, MKK4 IC₅₀ = 4 nM and MKK7 IC₅₀ = 181 nM |
| Quantified Difference | Target engages CDK2; BSJ-04-122 does not. Quantitative CDK2 IC₅₀ difference cannot be calculated due to lack of head-to-head data. |
| Conditions | CDK2 inhibition assay (in vitro biochemical assay); exact assay conditions not specified in accessible public domain data for the target compound. |
Why This Matters
When selecting a compound for CDK2-focused research, the target compound provides a distinct starting point compared to the isomeric BSJ-04-122, which is unsuitable for CDK2 studies due to its MKK4/7 selectivity.
